3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C17H16N2S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2S/c1-2-12-6-8-13(9-7-12)16-11-20-17(19-16)14-4-3-5-15(18)10-14/h3-11H,2,18H2,1H3 |
InChI Key |
WZAJSXGFMTYTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the nucleophilic substitution of the thiazole ring with aniline under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the cyclization step. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Structural Analogues of Thiazol-2-yl Aniline Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects :
- The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to halogens (e.g., fluorine in , chlorine in ), which could improve membrane permeability in biological systems.
- Electron-withdrawing groups (e.g., fluorine, chlorine) may reduce electron density on the thiazole ring, affecting reactivity in coupling reactions .
Synthetic Yields :
- Yields for analogs vary widely (24–88%), influenced by substituents and reaction conditions. For example, fluorinated derivatives (e.g., 3j in ) achieve higher yields (~69%) compared to complex fused-ring systems (e.g., 3h: 45%) .
Biological Activity: Benzo[d]thiazol-2-yl derivatives (e.g., 3a) exhibit antiviral activity against MERS-CoV .
Physicochemical Properties
The solubility and stability of thiazol-2-yl aniline derivatives depend on substituents:
- Solubility: Chlorophenyl-substituted analogs (e.g., ) show slight solubility in DMSO and methanol, critical for biological assays. Ethylphenyl substitution may reduce aqueous solubility but enhance lipid bilayer penetration.
- Spectroscopic Characterization :
- ¹H NMR data for analogs (e.g., 3a, 3j in ) reveal distinct aromatic proton environments, with substituents causing predictable shifts (e.g., fluorine-induced deshielding ).
Biological Activity
3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This structural motif is known for its ability to interact with various biological targets, making it a candidate for drug development.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for understanding its efficacy against pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.
2. Antifungal Activity:
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported effective inhibition against common fungal pathogens, with MIC values comparable to those of established antifungal agents.
3. Anticancer Potential:
The anticancer properties of this compound have garnered attention in recent studies. The compound has shown the ability to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HepG2 | 10.2 |
| HCT116 | 18.7 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, which are crucial pathways in cancer cell growth and survival.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The thiazole ring allows for hydrogen bonding and π-π interactions with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors involved in cellular signaling, modulating their activity and influencing cellular responses.
Case Studies
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of thiazole derivatives, including this compound, against multidrug-resistant strains. Results indicated significant inhibition compared to control groups, highlighting its potential as a therapeutic agent in infectious diseases .
- Anticancer Activity: In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines through apoptosis induction. This was further supported by molecular docking studies that suggested strong binding affinity to tubulin .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline?
Answer:
The synthesis typically involves coupling a 4-ethylphenyl-substituted thiazole with an aniline derivative. A validated method involves:
- Step 1: Reacting 4-(4-ethylphenyl)thiazole-2-carbaldehyde with a nitroarene to form a Schiff base intermediate.
- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .
- Alternative Route: Direct cyclization of thiourea intermediates derived from aryl isothiocyanates and 3-aminophenyl precursors, as demonstrated in analogous thiazole-aniline syntheses (e.g., 70% yield for 4-(benzo[d]thiazol-2-yl)aniline derivatives) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key peaks include:
- Mass Spectrometry (ESI-MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl or thiazole moieties) .
- IR Spectroscopy: N-H stretching (~3400 cm⁻¹) for the aniline group and C=N stretching (~1600 cm⁻¹) for the thiazole .
Advanced: How can computational methods elucidate electronic properties for structure-activity relationships?
Answer:
- Electrostatic Potential (ESP) Mapping: Use Multiwfn software to visualize electron-rich/-poor regions, guiding derivatization for target interactions (e.g., antimicrobial activity) .
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict reactivity. For example, lower gaps (<4 eV) correlate with enhanced bioactivity in thiazole derivatives .
- Docking Studies: Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to optimize substituent placement .
Advanced: How to resolve low solubility in biological assays?
Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) with PBS or Tween-80 to improve aqueous solubility while maintaining cell viability .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the aniline amine, which hydrolyze in vivo .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for enhanced cellular uptake .
Advanced: How to analyze contradictory bioactivity data across substituent variants?
Answer:
- Structure-Activity Table:
| Substituent on Thiazole | Bioactivity (MIC, µg/mL) | Target Organism | Reference |
|---|---|---|---|
| p-Chlorophenyl | 2.5 | S. aureus | |
| p-Methoxyphenyl | 10.2 | S. aureus | |
| o-Methylphenyl | 5.8 | E. coli |
- Statistical Analysis: Apply ANOVA to compare activity variances across substituents. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by 3-fold vs. electron-donating groups (e.g., -OCH₃) .
- Mechanistic Studies: Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects, resolving discrepancies in MIC data .
Advanced: What strategies mitigate side reactions during thiazole ring formation?
Answer:
- Temperature Control: Maintain ≤60°C during cyclization to prevent decomposition of nitro intermediates .
- Protecting Groups: Temporarily protect the aniline amine with acetyl or Boc groups to avoid unwanted nucleophilic attacks .
- Catalytic Optimization: Use ZnCl₂ or BF₃·Et₂O as Lewis acids to accelerate thiazole cyclization while minimizing byproducts (e.g., 85% yield reported for similar systems) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the aniline group .
- Long-Term Stability: Purity remains >95% after 6 months under inert gas (N₂/Ar) .
Advanced: How to validate target engagement in cellular studies?
Answer:
- Fluorescent Tagging: Synthesize a BODIPY-conjugated derivative via Suzuki coupling to track cellular localization .
- Pull-Down Assays: Immobilize the compound on sepharose beads to isolate binding proteins from lysates, followed by LC-MS/MS identification .
- SPR Analysis: Measure real-time binding kinetics (e.g., KD < 100 nM for bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
